6-cyclopropyl-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclopropyl group, a pyrazole ring, and a pyrazolopyridine core
Preparation Methods
The synthesis of 6-CYCLOPROPYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring and the subsequent coupling with the pyrazolopyridine core. Common synthetic routes include:
Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine derivatives with diketones or β-ketoesters under acidic or basic conditions.
Coupling Reactions: The pyrazole ring is then coupled with the pyrazolopyridine core using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced through cyclopropanation reactions involving diazo compounds and transition metal catalysts.
Chemical Reactions Analysis
6-CYCLOPROPYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can reduce specific functional groups within the molecule.
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interaction with various biological targets, including enzymes and receptors.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds to 6-CYCLOPROPYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include other pyrazole and pyrazolopyridine derivatives. These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical and biological properties. Examples include:
Pyrazole Derivatives: Compounds with different substituents on the pyrazole ring, affecting their reactivity and biological activity.
Pyrazolopyridine Derivatives: Variations in the pyrazolopyridine core structure can lead to differences in their interaction with biological targets.
Properties
Molecular Formula |
C23H24N6O |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
6-cyclopropyl-N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H24N6O/c1-13-11-14(2)29(26-13)20-8-6-5-7-18(20)25-23(30)17-12-19(16-9-10-16)24-22-21(17)15(3)27-28(22)4/h5-8,11-12,16H,9-10H2,1-4H3,(H,25,30) |
InChI Key |
HXNZAOAXBJOGSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2NC(=O)C3=CC(=NC4=C3C(=NN4C)C)C5CC5)C |
Origin of Product |
United States |
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